3-cyclopentyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide
Overview
Description
3-cyclopentyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclopentyl group, a 4-methylphenyl group, and an oxadiazole ring, making it a unique structure for studying chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide typically involves multiple steps. One common approach is to start with the preparation of the oxadiazole ring, followed by the introduction of the cyclopentyl and 4-methylphenyl groups. The final step involves the formation of the propanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-cyclopentyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be studied for its interactions with biological macromolecules.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 3-cyclopentyl-N-(4-methylphenyl)propanamide
- 3-cyclopentyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide
Uniqueness
What sets 3-cyclopentyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-cyclopentyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-13-6-9-15(10-7-13)18-20-17(23-21-18)12-19-16(22)11-8-14-4-2-3-5-14/h6-7,9-10,14H,2-5,8,11-12H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJOCEPFFRPFAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)CCC3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.